tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate
Description
tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate is a chiral carbamate derivative featuring a piperidin-4-yl moiety and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at the ethyl linker ((1S)-configuration) and the piperidine ring’s substitution pattern make it a critical intermediate in medicinal chemistry, particularly for protease inhibitors and receptor-targeted drug candidates.
Synthesis: The compound is synthesized via multi-step reactions, often involving coupling agents like HATU, bases such as DIPEA, and Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM). For example, a related Boc-protected piperidine derivative was synthesized in 99% yield using TFA-mediated deprotection .
Applications: Its structural rigidity and stereochemistry enable precise interactions with biological targets. Derivatives of this scaffold are explored in proteasome inhibition (e.g., in oncology) and as intermediates for kinase inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-piperidin-4-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREFOLREHRBMLM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCNCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is to react tert-butyl carbamate with (1S)-1-(piperidin-4-yl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbamate group.
Substitution: Substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Piperidine N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of tert-butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate is its role as an inhibitor of cyclin-dependent kinases. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. This property positions the compound as a promising candidate for cancer therapeutics aimed at controlling tumor growth and proliferation .
Protein Interaction Studies
The compound's ability to bind to various proteins involved in cell signaling pathways has been documented. Understanding these interactions is vital for elucidating its mechanism of action and potential side effects when used therapeutically. Such studies can provide insights into how the compound modulates cellular processes .
Case Study 1: CDK Inhibition
A study focused on the synthesis and evaluation of various carbamate derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibitory effects on CDKs. The findings suggest that modifications to the piperidine ring can enhance selectivity and potency against specific CDK isoforms .
Case Study 2: Antibacterial Properties
Research on similar compounds has revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential for developing new antibacterial agents from carbamate derivatives, with further exploration needed for this compound specifically .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The tert-butyl carbamate scaffold is highly modular. Below is a comparison of tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate with five analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: Acetylation (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) enhances stability but reduces solubility in polar solvents compared to the parent compound . Cyanopyridinyl substitution () increases molecular weight and lipophilicity, favoring CNS-targeted applications . Prop-2-enoyl groups () introduce reactivity for Michael addition or polymer conjugation .
- Stereochemistry: The (1S)-configuration in the target compound is critical for enantioselective binding, as seen in proteasome inhibitors . In contrast, non-chiral analogs (e.g., tert-butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate) are used in non-stereospecific applications .
Biological Activity
tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 228.33 g/mol. It features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its unique biological properties. The presence of the piperidine ring is particularly significant as it is a common motif in many pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. This mechanism positions the compound as a candidate for cancer therapeutics, particularly in targeting tumors that are reliant on CDK activity for proliferation.
Additionally, the carbamate group can form covalent bonds with active sites of enzymes, leading to reversible inhibition of their activity. This characteristic allows the compound to act as a competitive inhibitor, enhancing its potential therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits various CDKs, showing significant promise in cancer treatment strategies. For instance, research indicated that this compound could lead to a dose-dependent decrease in cell viability in cancer cell lines, highlighting its potential as an anti-cancer agent .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
- Cancer Cell Line Studies : A study evaluated the compound's effects on different cancer cell lines, reporting an IC50 value indicative of effective CDK inhibition. The results showed that treatment with the compound resulted in significant apoptosis in treated cells compared to controls .
- Neuropharmacological Applications : Given its structural properties, researchers have also investigated the compound's interactions with neurological receptors. Preliminary findings suggest that it may modulate acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.
- Comparative Studies : Comparative analysis with structurally similar compounds revealed that this compound exhibits distinct inhibitory profiles against CDKs compared to other piperidine derivatives, underscoring its unique pharmacological potential .
Synthesis and Production
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a piperidine derivative using coupling agents such as dicyclohexylcarbodiimide (DCC). This process is often conducted in organic solvents like dichloromethane at room temperature to optimize yield and purity .
Table: Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| CDK Inhibition | Inhibits cyclin-dependent kinases | Induces cell cycle arrest in cancer cells |
| Neuropharmacological | Potential modulation of acetylcholinesterase | May aid in treating neurodegenerative diseases |
| Apoptosis Induction | Promotes programmed cell death | Significant apoptosis observed in treated cells |
Q & A
Basic: What are the key synthetic strategies for preparing tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate?
Answer:
The synthesis typically involves sequential protection, alkylation, and carbamate formation. A common approach starts with (S)-1-(piperidin-4-yl)ethylamine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. Reaction conditions (e.g., solvent polarity, temperature) are optimized to prevent racemization at the chiral center. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Advanced: How can enantiomeric excess (ee) be maintained during the alkylation step of the piperidine ring?
Answer:
Enantioselective alkylation requires chiral auxiliaries or catalysts. For example, asymmetric phase-transfer catalysis (PTC) with quaternary ammonium salts (e.g., Maruoka catalysts) can preserve stereochemistry. Monitoring ee via chiral HPLC (e.g., Chiralpak AD-H column) ensures fidelity. Contradictions in ee values may arise from solvent polarity or temperature fluctuations, necessitating strict kinetic control .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- NMR : ¹H NMR confirms carbamate protons (δ 1.4 ppm for Boc methyl groups) and piperidine/ethyl motifs (δ 2.5–3.5 ppm). ¹³C NMR detects the carbonyl (δ 155–160 ppm).
- IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate formation.
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion (e.g., [M+H]⁺ = 257.20) .
Advanced: How to resolve discrepancies between predicted and observed NOE (Nuclear Overhauser Effect) correlations in stereochemical analysis?
Answer:
Unexpected NOE signals may arise from conformational flexibility or intermolecular interactions. Perform variable-temperature NMR to identify dynamic processes. Computational modeling (e.g., DFT with Gaussian) predicts lowest-energy conformers, aligning NOE data with theoretical models. Cross-validation via X-ray crystallography (e.g., single-crystal diffraction) provides definitive stereochemical assignment .
Basic: What are the recommended handling and storage protocols to ensure compound stability?
Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the Boc group.
- Handling : Use dry solvents (e.g., anhydrous DCM) and gloveboxes for moisture-sensitive steps.
- Safety : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .
Advanced: How to optimize Boc deprotection without side reactions in downstream functionalization?
Answer:
Controlled acidic conditions (e.g., 4 M HCl in dioxane or TFA/DCM 1:1 v/v) at 0–5°C minimize undesired ring-opening or epimerization. Monitor reaction progress via TLC (Rf shift after deprotection). Neutralization with NaHCO₃ or extraction with dilute NaOH prevents acid-induced degradation .
Basic: What analytical methods assess the purity of this compound?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 210 nm.
- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%).
- Melting Point : Sharp range confirms crystallinity and purity .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time).
- In Situ Protection : Avoid isolating intermediates prone to degradation.
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in reductive steps .
Basic: How to confirm the absence of racemization during Boc protection?
Answer:
Compare optical rotation ([α]D²⁵) with literature values. Chiral derivatization (e.g., Mosher’s acid chloride) followed by ¹H NMR or LC-MS detects enantiomeric impurities. Consistency in ee across synthetic batches validates stereochemical integrity .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software (e.g., Gaussian, ORCA) models transition states for SN2 reactions, guiding solvent/catalyst selection. Molecular dynamics (MD) simulations assess steric effects from the tert-butyl group .
Basic: What solvents are incompatible with this compound?
Answer:
Avoid protic solvents (e.g., MeOH, H₂O) that hydrolyze the carbamate. Polar aprotic solvents (DMF, DMSO) may induce side reactions at elevated temperatures. Dichloromethane or THF is preferred for inertness .
Advanced: How to design SAR (Structure-Activity Relationship) studies for piperidine carbamate derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
